molecular formula C17H16F3NO2 B2566324 N-(2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide CAS No. 1351635-34-1

N-(2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2566324
CAS No.: 1351635-34-1
M. Wt: 323.315
InChI Key: PJPMKYUTMFJTGL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound featuring a benzamide core functionalized with a trifluoromethyl group and a 2-hydroxy-2-phenylpropyl side chain. The benzamide scaffold is a pharmacophore of significant interest in medicinal chemistry and is known to be associated with a wide range of biological activities . Compounds containing the benzamide structure have been reported to exhibit inhibitory potential against various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes, which are important targets in neurological and cancer research . The presence of the trifluoromethyl group, a common motif in modern drug design, is often used to enhance a compound's metabolic stability, lipophilicity, and binding affinity. This product is intended for research applications such as in vitro biological screening, assay development, and as a reference standard in analytical studies. It is supplied as a high-purity material for laboratory use. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-16(23,13-7-3-2-4-8-13)11-21-15(22)12-6-5-9-14(10-12)17(18,19)20/h2-10,23H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPMKYUTMFJTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxyl group, a phenyl group, and a trifluoromethyl substituent. The molecular formula is CHFNO, which contributes to its distinctive properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

This compound primarily interacts with specific enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic effects by modulating these biological targets. The trifluoromethyl group not only enhances binding affinity but also improves metabolic stability, making it a promising candidate for drug development aimed at treating inflammatory diseases.

Biological Activity

  • Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation. This activity is crucial for developing treatments for conditions like arthritis or other inflammatory disorders.
  • Analgesic Properties : Initial findings suggest potential analgesic effects, which could be beneficial in pain management strategies. Further studies are needed to clarify the extent of these effects and their mechanisms.
  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially leading to inhibition of specific pathways that contribute to disease processes.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
N-(2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzamideLacks a phenyl groupLess lipophilic
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamideTrifluoromethyl on benzamide ringDifferent pharmacological properties
4-Amino-N-(trifluoromethyl)benzamideContains an amino group instead of hydroxylExhibits different biological activities

This comparison highlights the unique structural attributes of this compound that may enhance its stability and interaction profile with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli. These findings suggest a potential role in therapeutic applications targeting inflammation.
  • Animal Models : Preliminary animal studies indicate that administration of this compound leads to reduced pain responses in models of acute and chronic pain, further supporting its analgesic potential.
  • Pharmacokinetic Studies : The presence of the trifluoromethyl group has been linked to improved pharmacokinetic properties, including enhanced bioavailability and longer half-life in circulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide with key analogs, highlighting structural differences and functional implications:

Compound Name Benzamide Substituent Amine Group Molecular Weight Key Applications/Properties Reference
This compound (Target Compound) 3-(trifluoromethyl) 2-hydroxy-2-phenylpropyl ~325.3 (calc.) Inferred: Catalysis, bioactive agent N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl ~207.3 Metal-catalyzed C–H functionalization
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-(trifluoromethyl) 3-isopropoxyphenyl ~323.3 Agricultural fungicide
N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide 3,5-bis(trifluoromethyl) 1-(3-chloropyrazin-2-yl)ethyl ~425.8 Synthetic intermediate
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide 3-(trifluoromethyl) Complex aryl/pyridyl groups ~521.5 Medicinal chemistry (hypothetical)

Key Structural and Functional Insights:

Substituent Effects :

  • The trifluoromethyl group in the target compound and flutolanil enhances electron withdrawal, improving resistance to oxidation compared to methyl-substituted analogs .
  • Positional isomerism : Flutolanil’s 2-trifluoromethyl group vs. the target’s 3-substitution may influence binding interactions in biological systems or catalytic activity.

This contrasts with flutolanil’s lipophilic isopropoxyphenyl group, optimized for pesticidal membrane penetration . ’s 2-hydroxy-1,1-dimethylethyl group lacks aromaticity but offers a rigid N,O-bidentate structure for metal coordination .

Molecular Weight and Applications :

  • Higher molecular weight compounds (e.g., ’s 521.5 g/mol) are typical in medicinal chemistry for target specificity, whereas lower weights (e.g., flutolanil at 323.3 g/mol) favor pesticidal bioavailability .

Research Findings and Inferential Properties

Synthetic Routes: The target compound can likely be synthesized via coupling 3-(trifluoromethyl)benzoic acid derivatives with 2-amino-2-phenyl-1-propanol, analogous to methods used for ’s compound (e.g., using chloroformamidinium reagents for activation) .

Physicochemical Properties: The hydroxy group in the target compound may improve aqueous solubility compared to fully lipophilic analogs like flutolanil, though the phenyl group counterbalances this with hydrophobicity.

Biological and Catalytic Potential: Flutolanil’s pesticidal activity suggests that trifluoromethyl benzamides with aryl-amine groups can disrupt fungal lipid biosynthesis . The target compound’s hydroxy group might enable alternative modes of action, such as enzyme inhibition via hydrogen bonding. ’s compound demonstrates that hydroxyalkylamine benzamides serve as effective directing groups in palladium-catalyzed C–H activation, a property likely shared by the target compound .

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling 3-(trifluoromethyl)benzoyl chloride with 2-hydroxy-2-phenylpropylamine under Schotten-Baumann conditions. Key optimization steps include:

  • Catalyst selection : Use of triethylamine (TEA) as a base to neutralize HCl byproducts, improving reaction efficiency .
  • Temperature control : Maintaining temperatures below 25°C to minimize side reactions like hydrolysis of the acyl chloride.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity. Yield optimization (up to 85%) is achieved via iterative recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound during synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (¹H/¹³C-NMR) : Assign peaks for the trifluoromethyl group (δ ~120 ppm in ¹³C-NMR) and hydroxypropyl moiety (δ 1.5–2.0 ppm in ¹H-NMR for methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using Rf values (e.g., 0.5 in ethyl acetate/hexane) .

Q. How can this compound serve as a building block for more complex molecules in medicinal chemistry?

Methodological Answer: The hydroxypropyl group enables derivatization via esterification or etherification, while the trifluoromethylbenzamide core enhances metabolic stability. Examples include:

  • Kinase inhibitor scaffolds : Link to pyrimidine or pyrazine moieties for targeting ATP-binding pockets .
  • Prodrug development : Esterification of the hydroxy group to improve bioavailability .

Advanced Research Questions

Q. What strategies are effective in designing analogs of this compound to enhance selectivity for kinase targets like BRAF?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Introduce substituents at the benzamide para-position (e.g., morpholino or pyridyl groups) to modulate steric and electronic interactions with kinase hinge regions .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses and prioritize analogs with stronger hydrogen bonds (e.g., with Cys532 in BRAF) .
  • Selectivity screening : Test against kinase panels (e.g., DiscoverX) to identify off-target effects and refine substituents .

Q. How can researchers investigate the molecular interactions between this compound and its biological targets using computational and experimental methods?

Methodological Answer:

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., BRAF) to resolve binding modes. Mercury CSD 2.0 can visualize packing patterns and intermolecular interactions .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to quantify affinity improvements from structural modifications .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess conformational stability over 100-ns trajectories .

Q. What methodologies are employed to resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

  • Meta-analysis : Aggregate data from kinase inhibition assays (e.g., IC₅₀ values) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .
  • Orthogonal assays : Validate apoptosis induction via flow cytometry (Annexin V/PI staining) alongside Western blotting for caspase-3 cleavage .
  • Batch-effect correction : Use statistical tools (e.g., ComBat) to harmonize data from disparate cell lines or assay conditions .

Q. How can the metabolic stability and pharmacokinetic profile of this compound be improved through structural modifications?

Methodological Answer:

  • Trifluoromethyl optimization : Replace the benzamide’s 3-CF₃ group with a 4-CF₃ isomer to reduce CYP450-mediated oxidation .
  • Hydroxypropyl masking : Convert the hydroxy group to a tert-butyl carbonate prodrug, enhancing oral absorption (tested in Caco-2 permeability assays) .
  • LogP adjustment : Introduce polar groups (e.g., pyridyl-N-oxide) to lower LogP from 3.2 to 2.5, improving aqueous solubility .

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